N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide, commonly known as PTE, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been synthesized using various methods.
Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure suggests interactions with cellular targets, including kinases and enzymes involved in cancer cell proliferation and survival .
- In the quest for novel anti-tubercular agents, derivatives of N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide have been designed and synthesized. These compounds were evaluated for their activity against Mycobacterium tuberculosis .
- N-(Pyridin-2-yl)amides, including derivatives of our compound of interest, have been synthesized via C–C bond cleavage under mild, metal-free conditions .
- Classical molecular simulation methods have been employed to describe the arrangement of intercalated molecules, including N-(pyridin-4-yl)pyridin-4-amine (a related compound), within layered structures .
Anticancer Activity
Antitubercular Properties
Chemical Synthesis and Divergence
Molecular Simulation Studies
Crystallographic Studies
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological receptors and enzymes, indicating a broad spectrum of potential targets for the compound .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within which the compound is acting.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to significant downstream effects . These effects can include changes in cellular metabolism, signaling, and gene expression, among others.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact mode of action and the biochemical context within which it is acting.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and mode of action . .
properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-2-24(21,22)20-13-7-5-12(6-8-13)15-11-23-16(19-15)18-14-4-3-9-17-10-14/h3-11,20H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXNEONPSBMIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide |
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